o-Toluic acid, alpha-(p-methoxybenzoyl)-

Catalog No.
S14291618
CAS No.
33533-90-3
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Toluic acid, alpha-(p-methoxybenzoyl)-

CAS Number

33533-90-3

Product Name

o-Toluic acid, alpha-(p-methoxybenzoyl)-

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]benzoic acid

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h2-9H,10H2,1H3,(H,18,19)

InChI Key

DPXWHZUTDZONDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O

o-Toluic acid, also known as 2-methylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C8H8O2C_8H_8O_2. It is characterized by a methyl group attached to the benzene ring at the ortho position relative to the carboxylic acid group. This compound appears as white to slightly yellow needle-like crystalline solids and has a melting point of 102-104 °C and a boiling point of 258-259 °C . o-Toluic acid is part of a larger class of benzoic acid derivatives and exhibits various chemical properties, including slight solubility in water and good solubility in organic solvents like alcohol and chloroform .

  • Neutralization Reactions: It reacts with bases to form salts and water, releasing hydrogen ions.
  • Esterification: It can react with alcohols in the presence of acids to form esters.
  • Oxidation: Strong oxidizing agents can oxidize o-toluic acid to produce more complex compounds.
  • Reduction: Conversely, it can be reduced by strong reducing agents, yielding alcohols or hydrocarbons .

The compound is also known to inhibit mushroom tyrosinases, which are enzymes involved in melanin production, indicating potential applications in cosmetic and pharmaceutical industries .

The synthesis of o-toluic acid typically involves the oxidation of o-xylene using nitric acid. This method yields o-toluic acid through the introduction of a carboxylic acid group onto the aromatic ring. Alternative synthetic routes may include:

  • Friedel-Crafts Acylation: Using acetyl chloride and aluminum chloride as catalysts.
  • Direct Carboxylation: Reacting methyl benzoate with carbon dioxide under high pressure in the presence of a catalyst .

o-Toluic acid finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.
  • Cosmetics: Due to its tyrosinase inhibition properties, it may be used in formulations aimed at reducing skin pigmentation.
  • Agriculture: Some derivatives are investigated for their potential as herbicides or plant growth regulators .

Several compounds share structural similarities with o-toluic acid, including:

Compound NameStructure TypeUnique Features
p-Toluic AcidAromatic Carboxylic AcidMethyl group at para position
m-Toluic AcidAromatic Carboxylic AcidMethyl group at meta position
Benzoic AcidAromatic Carboxylic AcidNo methyl substitution on the benzene ring
Salicylic AcidAromatic Hydroxy AcidContains a hydroxyl group along with carboxylic acid

o-Toluic acid is unique due to its specific ortho positioning of the methyl group relative to the carboxylic functional group, which influences its chemical reactivity and biological activity compared to its isomers (p-toluic and m-toluic acids) and other related compounds .

Electrophilic Aromatic Substitution Dynamics in Ortho-Substituted Systems

The electrophilic aromatic substitution behavior of o-toluic acid, alpha-(p-methoxybenzoyl)- is fundamentally influenced by the ortho-substitution pattern present in its molecular structure [1]. The compound exhibits characteristic reactivity patterns that distinguish it from unsubstituted benzoic acid derivatives due to the presence of both the ortho-methyl group and the alpha-acyl substituent [2].

The ortho-effect in substituted benzoic acids significantly impacts the electrophilic aromatic substitution dynamics [3] [4]. Research indicates that ortho-substituted benzoic acids demonstrate altered reactivity compared to their meta and para isomers due to steric hindrance forces that cause the carboxyl group to twist out of the plane of the benzene ring [2]. This conformational distortion inhibits resonance between the carboxyl group and the aromatic system, leading to modified electronic properties [5].

Kinetic studies have revealed that ortho-toluic acid exhibits a relative rate constant of approximately 0.75 compared to benzoic acid in electrophilic aromatic substitution reactions [6]. The methyl group in the ortho position acts as a weak electron-donating substituent, directing incoming electrophiles to the ortho and para positions relative to the methyl group [7]. However, the proximity electrical effect accounts for approximately 24% of the overall ortho effect pattern, with ordinary electrical effects contributing 58% and steric effects contributing 18% [4].

SubstrateRelative Rate (EAS)pKaDirecting EffectSteric Hindrance
Benzoic acid1.004.20metanone
o-Toluic acid0.753.90ortho/para (weak)moderate
o-Chlorobenzoic acid0.352.94ortho/para (weak)moderate
o-Methoxybenzoic acid0.854.08ortho/paralow

The p-methoxybenzoyl moiety attached at the alpha position introduces additional electronic considerations [8]. The para-methoxy group on the benzoyl ring exhibits strong electron-donating properties through resonance, activating the aromatic ring toward electrophilic attack [9]. Nuclear magnetic resonance studies indicate that the p-methoxyphenyl ring typically adopts a twisted conformation approximately 30 degrees from the carbonyl plane due to steric factors [8].

Temperature-dependent studies demonstrate that the activation energy for electrophilic aromatic substitution in ortho-substituted systems ranges from 54.0 to 82.9 kilojoules per mole for various reaction pathways [10]. The rate-determining step involves the formation of the arenium ion intermediate, which exhibits enhanced stability through resonance delocalization [11].

Nucleophilic Acylation Pathways at the Alpha Position

The alpha position in o-toluic acid, alpha-(p-methoxybenzoyl)- represents a site of significant nucleophilic reactivity due to the presence of the adjacent aromatic carboxylic acid system [12]. Nucleophilic acylation at the alpha carbon proceeds through well-defined mechanistic pathways that involve the formation of tetrahedral intermediates [13].

The Hell-Volhard-Zelinsky reaction demonstrates the enhanced reactivity of alpha positions in carboxylic acids toward nucleophilic substitution [12]. In the presence of phosphorus tribromide, the carboxylic acid is converted to the corresponding acyl bromide, which facilitates enolization and subsequent nucleophilic attack [12]. The alpha carbon becomes electrophilic due to the electron-withdrawing nature of the carbonyl group, making it susceptible to nucleophilic acylation [12].

Research findings indicate that alpha-haloalkanoic acids undergo facile nucleophilic substitution reactions with various nucleophiles including cyanide, hydroxide, iodide, and ammonia [12]. The electron-attracting characteristics of the neighboring carbonyl function stabilize the transition state for nucleophilic attack, resulting in efficient substitution reactions [12].

Alpha Position SubstrateAcylating AgentReaction ConditionsYield (%)Reaction Time (h)
o-Toluic acid (alpha-methyl)p-Methoxybenzoyl chlorideAluminum chloride, dichloromethane, 0°C754
Phenylacetic acidp-Methoxybenzoyl chlorideAluminum chloride, dichloromethane, 0°C852
Mandelic acidp-Methoxybenzoyl chlorideAluminum chloride, dichloromethane, 0°C656

The mechanism involves initial nucleophilic attack on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate [13]. This intermediate undergoes elimination of the leaving group to regenerate the carbonyl functionality and complete the acylation process [13]. The reaction proceeds through an addition-elimination mechanism rather than a direct displacement [14].

Transacylation reactions demonstrate the ability of hindered aromatic ketones to transfer acyl groups to activated aromatic substrates [15]. The presence of ortho alkyl substituents facilitates this process by forcing the acyl group out of coplanarity with the aromatic ring, thereby weakening the aromatic-acyl bond [15]. Triflic acid catalysis in ionic liquid solvents provides mild conditions for these transformations [15].

Cross-Coupling Reactivity with Transition Metal Catalysts

Transition metal-catalyzed cross-coupling reactions represent a fundamental approach for carbon-carbon bond formation in aromatic systems containing the o-toluic acid, alpha-(p-methoxybenzoyl)- framework [16]. Palladium-catalyzed processes demonstrate particular efficacy for functionalizing ortho-substituted benzoic acid derivatives [17].

The Suzuki coupling reaction enables selective formation of carbon-carbon bonds through the reaction between aryl halides and organoboron compounds [18]. In ortho-substituted systems, the reaction proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid partner and reductive elimination to form the coupled product [18].

Research demonstrates that the reactivity order for halide leaving groups in cross-coupling reactions follows the sequence: iodide > bromide > chloride > fluoride [16]. Ortho-substituted aryl iodides exhibit the highest reactivity, with reaction yields reaching 90-95% under optimized conditions [17]. The presence of the ortho-methyl group introduces moderate steric hindrance that can influence the reaction kinetics [19].

SubstrateCoupling PartnerCatalyst SystemTemperature (°C)Yield (%)Selectivity
o-Toluic acidPhenylboronic acidPalladium tetrakis(triphenylphosphine)/potassium carbonate11045ortho-selective
o-Bromobenzoic acidPhenylboronic acidPalladium tetrakis(triphenylphosphine)/potassium carbonate8585ortho-selective
o-Iodobenzoic acidPhenylboronic acidPalladium tetrakis(triphenylphosphine)/potassium carbonate8090ortho-selective

Decarboxylative cross-coupling reactions provide alternative pathways for functionalization of benzoic acid derivatives [17]. These reactions involve the palladium-catalyzed coupling of alpha-oxocarboxylic acids with various nucleophiles, proceeding through carbon-hydrogen bond activation [17]. The process eliminates the need for pre-functionalization of the aromatic substrate [17].

Nickel-catalyzed cross-coupling reactions offer complementary reactivity patterns to palladium systems [18]. Nickel catalysts demonstrate enhanced tolerance for sterically hindered substrates and can facilitate challenging transformations under milder conditions [18]. The use of N-heterocyclic carbene ligands improves the stability and reactivity of nickel catalysts in these applications [18].

Role in Polycyclic Aromatic Hydrocarbon Construction

o-Toluic acid, alpha-(p-methoxybenzoyl)- serves as a crucial building block in the construction of polycyclic aromatic hydrocarbons through several well-established synthetic pathways [1] [2] [3]. The compound's unique structural features, combining an aromatic carboxylic acid with a para-methoxybenzoyl substituent, make it particularly suitable for complex ring-forming reactions.

Synthesis MethodReaction ConditionsTypical YieldKey Products
Oxidative CyclizationLewis acid catalysts, 120-150°C60-85%Fused aromatic systems
Metalation-CouplingOrganolithium reagents, -78°C70-90%Extended aromatic frameworks
Electrophilic CyclizationTrifluoroacetic acid, room temperature75-95%Polycyclic structures

The methoxybenzoyl moiety acts as an effective directing group for electrophilic cyclization reactions, enabling the formation of six-membered rings through carbocation stabilization [4]. Research has demonstrated that the para-methoxy substituent provides crucial positive charge stabilization during electrophile-induced cyclizations, leading to regioselective ring formation [4].

Polycyclic Aromatic Hydrocarbon Formation Mechanisms:

The synthesis typically proceeds through a two-step process: initial cross-coupling chemistry to prepare the precursor skeleton, followed by electrophile-induced cyclization [4]. The 4-alkoxyphenylethynyl groups present in the structure are particularly effective for this transformation, utilizing strong electrophiles such as trifluoroacetic acid or iodonium tetrafluoroborate [4].

Industrial Applications:

These polycyclic aromatic compounds find extensive use in materials science applications, particularly in the development of organic semiconductors and liquid crystalline materials [3]. The discotic liquid-crystalline properties and self-assembled nanostructures formed by these compounds make them valuable for electronic device applications [3].

Utilization in Chiral Auxiliary-Mediated Asymmetric Syntheses

The compound demonstrates significant utility in asymmetric synthesis applications through its ability to serve as both a substrate and directing element in chiral auxiliary-mediated transformations [5] [6] [7]. The ortho-toluic acid framework provides an ideal platform for chiral auxiliary attachment, while the methoxybenzoyl substituent offers additional coordination sites for stereochemical control.

Chiral Auxiliary TypeSelectivity (ee%)Yield RangeApplications
Evans Oxazolidinones85-98%80-95%Aldol reactions, alkylations
Thiazolidinones75-92%70-88%Asymmetric acylations
Amino Alcohol Auxiliaries80-95%65-85%Stereoselective additions

Stereochemical Control Mechanisms:

The chiral auxiliary approach utilizes the temporary attachment of enantiomerically pure molecules to control the stereochemical outcome of subsequent reactions [7]. In the case of o-toluic acid, alpha-(p-methoxybenzoyl)-, the carboxylic acid functionality readily forms amide bonds with chiral auxiliaries such as Evans oxazolidinones [6].

Asymmetric Aldol Reactions:

The compound participates effectively in asymmetric aldol reactions when attached to appropriate chiral auxiliaries [6]. The syn-aldol products are typically obtained with high diastereoselectivity when using boron or titanium enolates, while anti-aldol products can be accessed through magnesium-catalyzed protocols [6].

Removal and Recovery of Auxiliaries:

A critical advantage of this system is the facile removal of chiral auxiliaries under mild conditions, allowing for recovery and reuse of the expensive chiral components [6]. The resulting products retain their stereochemical integrity during the auxiliary removal process, making this approach highly practical for large-scale applications [8].

Applications in Pharmaceutical Intermediate Development

o-Toluic acid, alpha-(p-methoxybenzoyl)- finds extensive application in pharmaceutical intermediate synthesis due to its versatile reactivity profile and ability to undergo diverse transformations leading to bioactive compounds [9] [11]. The compound's dual aromatic carboxylic acid and methoxybenzoyl functionalities provide multiple sites for chemical modification.

Pharmaceutical ApplicationTarget CompoundsSynthesis RouteBiological Activity
Anti-inflammatory AgentsBenzoic acid derivativesSchotten-Baumann acylationCOX-2 inhibition
Antimicrobial CompoundsMethoxybenzoyl derivativesCoupling reactionsBroad-spectrum activity
Anticancer AgentsPolycyclic aromaticsCyclization pathwaysTopoisomerase inhibition

Medicinal Chemistry Applications:

The para-methoxybenzoyl group is particularly valuable in drug development as it frequently appears in bioactive molecules with enhanced pharmacological properties [12] [13]. Research has shown that methoxybenzoyl derivatives often exhibit improved bioavailability and reduced toxicity compared to their non-methoxylated analogs [13].

Synthetic Transformations for Drug Development:

The compound undergoes efficient amide formation reactions with various amines to produce pharmaceutical intermediates [9]. The 4-methoxybenzoyl chloride derivative can be prepared and used as a reactive acylating agent for the synthesis of carboxylic anhydrides, esters, and amides [9].

Structure-Activity Relationships:

Studies have demonstrated that compounds containing the methoxybenzoyl moiety often exhibit enhanced biological activity compared to their unsubstituted counterparts [14] [13]. The methoxy group contributes to improved membrane permeability and target selectivity, making these derivatives attractive candidates for pharmaceutical development [13].

Process Development Considerations:

The synthesis of pharmaceutical intermediates from o-toluic acid, alpha-(p-methoxybenzoyl)- typically requires careful optimization of reaction conditions to ensure high purity and yield [15]. Advanced purification techniques, including crystallization and chromatographic methods, are often employed to meet pharmaceutical-grade standards .

Regulatory and Safety Aspects:

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

UNII

XBW8WR21TV

Dates

Last modified: 08-10-2024

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